Boiling Point and Volatility: Lower Processing Temperatures vs. Cyanoalkyl-Trialkoxysilanes
4-[Dimethoxy(methyl)silyl]butanenitrile exhibits a significantly lower boiling point (82–83 °C at 3 mmHg) compared to its trimethoxy analog 3-cyanopropyltrimethoxysilane (90 °C at 7 mmHg) and its triethoxy analog 3-cyanopropyltriethoxysilane (100–101 °C at 6 mmHg) . This difference of 7–18 °C enables lower-temperature purification and processing. Additionally, its vapor pressure (0.21 mmHg at 25 °C) is approximately fivefold higher than that of 3-cyanopropyltriethoxysilane (0.0404 mmHg at 25 °C) , offering a more favorable profile for vapor-phase deposition techniques.
| Evidence Dimension | Boiling Point (Reduced Pressure) |
|---|---|
| Target Compound Data | 82–83 °C at 3 mmHg |
| Comparator Or Baseline | 3-Cyanopropyltrimethoxysilane: 90 °C at 7 mmHg; 3-Cyanopropyltriethoxysilane: 100–101 °C at 6 mmHg |
| Quantified Difference | Boiling point lower by 7–18 °C vs. comparators |
| Conditions | Reduced pressure (3–7 mmHg) |
Why This Matters
Lower boiling point and higher vapor pressure facilitate energy-efficient purification and enable vapor-phase surface modification, directly impacting manufacturing costs and process flexibility.
